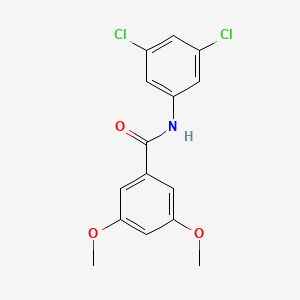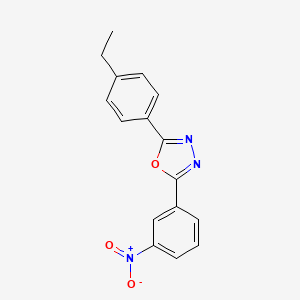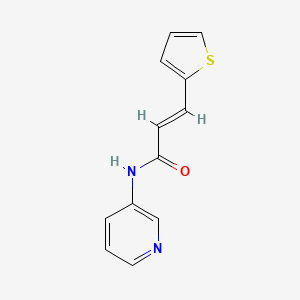![molecular formula C14H14N2O2S2 B5802209 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as HDAC inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides), which are enzymes that remove acetyl groups from histones. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This compound inhibitor has also been shown to inhibit the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which further contributes to its wide range of effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a wide range of biochemical and physiological effects. These effects include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, enhancing memory and learning, and regulating gene expression. This compound inhibitor has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides, making it a valuable tool for investigating the role of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides in various biological processes. This compound inhibitor is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, this compound inhibitor also has some limitations. It can be toxic to cells at high concentrations, making it necessary to optimize the concentration used in experiments. This compound inhibitor can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor. One direction is to investigate the potential use of this compound inhibitor in combination with other therapies for cancer treatment. Another direction is to investigate the use of this compound inhibitor in the treatment of neurodegenerative diseases. Additionally, there is a need to further investigate the mechanism of action of this compound inhibitor and to identify potential biomarkers for its use in personalized medicine. Finally, there is a need to develop more selective this compound inhibitors that can target specific this compound isoforms, which may lead to fewer off-target effects.
Conclusion:
In conclusion, this compound inhibitor is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. While this compound inhibitor has some limitations, its advantages make it a valuable tool for scientific research. There are several future directions for the study of this compound inhibitor, which may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis method of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor involves the reaction of 2-hydroxy-4,5-dimethylbenzenediazonium chloride with thiophene-2-carbonyl chloride in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and ammonia to yield the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including cancer research, neurobiology, and epigenetics. This compound inhibitor has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, making it a potential candidate for cancer therapy. In neurobiology, this compound inhibitor has been shown to enhance memory and learning, making it a potential candidate for the treatment of neurodegenerative diseases. In epigenetics, this compound inhibitor has been shown to regulate gene expression, making it a valuable tool for investigating various biological processes.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-6-10(11(17)7-9(8)2)15-14(19)16-13(18)12-4-3-5-20-12/h3-7,17H,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUVLSMTRPMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B5802227.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)